(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
Description
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a conformationally constrained bicyclic β-amino acid characterized by a rigid bicyclo[2.2.2]octane scaffold. Its stereochemistry and functional group positioning (amino and carboxylic acid groups in the endo configuration) confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDCPXNFPLOAM-GHNGIAPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Resolution Method
The resolution of racemic 2,3-dien do-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate via diastereomeric salt formation represents a cornerstone approach. The process begins with the racemic ethyl ester derivative, which is treated with O,O'-dibenzoyltartaric acid (DBTA) in ethanol under controlled thermal conditions. The enantiomers form distinct diastereomeric salts with differing solubilities, enabling their separation through fractional crystallization. For instance, heating the racemic mixture with (–)-DBTA at 70°C followed by gradual cooling precipitates the (1S,2R,3S,4R)–(−)-1·(−)-DBTA salt with 84% diastereomeric excess (de), which improves to 96% after recrystallization. The mother liquor is subsequently treated with (+)-DBTA to isolate the opposite enantiomer.
This method’s efficacy hinges on the stoichiometric ratio of resolving agent to substrate and the solvent system. Ethanol is preferred for its balance of polarity and boiling point, which facilitates both dissolution and crystallization. The final hydrolysis of the resolved ethyl ester using aqueous NaOH yields the target carboxylic acid.
Hydrogenation and Isomerization
The unsaturated bicyclo[2.2.2]oct-5-ene intermediate is hydrogenated to achieve the saturated bicyclo[2.2.2]octane framework. Palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol quantitatively reduces the double bond without epimerizing the stereogenic centers. Post-hydrogenation, the amino ester undergoes isomerization under basic conditions. Treatment with sodium ethoxide (NaOEt) in ethanol at 70°C for 2 hours induces epimerization at C-2, yielding the thermodynamically favored (2S,3S) configuration. Acidic workup with HCl regenerates the hydrochloride salt, which is isolated via recrystallization from ethanol/diethyl ether.
Multi-Step Synthesis Using Polymer-Supported Reagents
Industrial-scale synthesis leverages polymer-supported reagents to eliminate chromatographic purification. A representative route involves:
- Diels-Alder Cycloaddition : Reaction of a diene (e.g., cyclohexenone) with a dienophile forms the bicyclo[2.2.2]octane core.
- Amination : The ketone intermediate is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride.
- Esterification and Resolution : The crude amine is esterified with ethyl chloroformate, followed by DBTA-mediated resolution.
- Hydrolysis : The resolved ester is saponified with aqueous NaOH to yield the carboxylic acid.
This approach achieves >90% purity by employing scavenger resins (e.g., aminomethylated polystyrene) to sequester unreacted starting materials.
Industrial Production Optimization
Large-scale manufacturing prioritizes cost efficiency and reproducibility. Key optimizations include:
- Catalytic Hydrogenation : Substituting Pd/C with Raney nickel reduces catalyst costs while maintaining >95% conversion.
- Continuous Flow Processing : Tubular reactors enhance heat and mass transfer during hydrogenation, minimizing side reactions.
- Solvent Recycling : Ethanol is recovered via distillation, reducing waste and production costs.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Diastereomeric Resolution | 65–70% | >99% ee | Moderate | High enantiomeric excess |
| Hydrogenation/Isomerization | 85% | 98% | High | Thermodynamic control of stereochemistry |
| Polymer-Supported Synthesis | 75% | 95% | Industrial | No chromatography, low solvent consumption |
Analytical Characterization
Critical quality attributes are verified using:
- Chiral HPLC : Confirms enantiopurity using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).
- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, D$$_2$$O) displays characteristic signals at δ 3.42 (dd, J = 6.8, 4.2 Hz, H-2) and δ 2.98 (m, H-3).
- X-ray Crystallography : Resolves absolute configuration, with C-2 and C-3 exhibiting S and S stereochemistry, respectively.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reductive Amination and Hydrogenation
ABOC derivatives are synthesized via reductive amination of ketone precursors. For example, hydrogenation of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate intermediates using palladium or platinum catalysts yields the amine product with high stereoselectivity .
Ester Group Conformational Inversion
The ester conformation of ABOC derivatives is inverted under strong basic conditions, critical for achieving the desired stereochemistry. Sodium tert-butoxide in THF at −78°C facilitates this flip .
| Reagent | Solvent | Temperature | Result |
|---|---|---|---|
| NaOtBu (2 equiv) | THF | −78°C to 25°C | Inversion of ester configuration to yield (2S,3S)-stereoisomer |
Deprotection Reactions
Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are cleaved under acidic conditions:
| Protecting Group | Reagent | Conditions | Product |
|---|---|---|---|
| Boc | Trifluoroacetic acid (TFA) | DCM, 25°C, 1–2 hr | Free amine with >90% yield |
| Cbz | H₂/Pd-C | MeOH, 25°C, 12 hr | Deprotected amine without racemization |
Substitution and Coupling Reactions
The amino group undergoes nucleophilic substitution with electrophiles. For instance, reaction with 2,4-dichlorothieno[2,3-d]pyrimidine in DMF/K₂CO₃ yields bioconjugates :
| Electrophile | Base | Solvent | Yield | Application |
|---|---|---|---|---|
| 2,4-Dichlorothienopyrimidine | K₂CO₃ | DMF | 69% | Antiviral agent precursors |
Diels-Alder Cycloaddition
ABOC’s bicyclic scaffold participates in [4+2] cycloadditions. Chiral β-nitroacrylates act as dienophiles, producing enantiopure bicyclic adducts :
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| (R)-β-Nitroacrylate | Toluene, 80°C, 24 hr | trans-(2S,3S)-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid | >98% ee |
Hydrolysis and Functionalization
Ester derivatives of ABOC are hydrolyzed to the free carboxylic acid under acidic or basic conditions:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Ethyl ester (e.g., ethyl 3-amino-BOC) | 6M HCl | Reflux, 6 hr | (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid |
Sulfonylation and Amidation
The amine reacts with sulfonyl chlorides or acyl bromides to form sulfonamides or amides, respectively :
| Reaction Type | Reagent | Conditions | Yield |
|---|---|---|---|
| Sulfonylation | 3-(Trifluoromethyl)benzenesulfonyl chloride | Et₃N, DCM, 25°C, 24 hr | 75–85% |
| Amidation | Acyl bromide + amine | PS-triphenylphosphine, DCM | 65–80% |
Stereochemical Transformations
ABOC’s rigid structure enables controlled stereochemical outcomes. Hydrogenation of unsaturated precursors (e.g., bicyclo[2.2.2]oct-5-ene) with chiral catalysts yields cis- or trans-3-aminobicyclo derivatives :
| Starting Material | Catalyst | Product | Configuration |
|---|---|---|---|
| Bicyclo[2.2.2]oct-5-ene derivative | Pd/C, H₂ (1 atm) | cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | (1S,2R,3S,4R) |
Key Reaction Data Tables
| Reaction | Key Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | NaBH₄, Pd/C | 25–60°C | 85–95% | |
| Diels-Alder cycloaddition | (R)-β-Nitroacrylate | 80°C | 70–80% | |
| Sulfonylation | Et₃N, AM-resin | 25°C | 75–85% |
Table 2: Common Reagents and Their Roles
Scientific Research Applications
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and intermediates
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₃NO₂
- Melting Point : 255–260 °C (decomposition) .
- Optical Rotation : [α] = –35.4 (c = 0.5, H₂O) .
- Synthesis : Derived from stereoselective iodolactonization and reduction of N-protected precursors, followed by deprotection .
The compound’s rigidity enhances binding affinity in biological systems, making it a critical component in antiviral agents like Pimodivir (JNJ-63623872), where it inhibits influenza PB2 polymerase .
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The (2S,3S) configuration is compared to other stereoisomers of bicyclo[2.2.2]octane derivatives:
Key Differences :
Bicyclic Analogues with Varied Ring Sizes
Comparisons with bicyclo[2.2.1]heptane and bicyclo[3.3.0]octane derivatives:
Key Differences :
- Ring Strain : Bicyclo[2.2.1]heptane derivatives exhibit higher strain, reducing stability but increasing reactivity for peptide coupling .
- Pharmacokinetics : Bicyclo[3.3.0]octane derivatives (e.g., ACE inhibitors) show 56% oral absorption in humans, suggesting bicyclic frameworks enhance bioavailability .
Functional Analogues in Drug Development
The (2S,3S) scaffold is compared to antiviral and catalytic analogues:
Key Differences :
- Substituents : Pimodivir’s 5-fluoro-pyrrolopyridine group enhances PB2 binding vs. Onradivir’s cyclopropyl-pyrazolo motif .
- Biological Role : ABOC lacks direct antiviral activity but stabilizes helical foldamers for material science .
Physicochemical and Industrial Data
Commercial Availability
Key Insight : The hydrochloride salt is preferred for solubility in pharmaceutical formulations .
Biological Activity
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, a bicyclic amino acid derivative, has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C9H15NO2
- Molecular Weight: 169.224 g/mol
- CAS Number: 1621863-51-1
The compound features a bicyclo[2.2.2]octane framework, which contributes to its stability and reactivity in biological systems.
This compound interacts with various amino acid transport systems, particularly the Na+-independent system L found in certain tumor cell lines. Its inhibitory action on the uptake of specific amino acids suggests potential therapeutic applications in cancer treatment and metabolic disorders.
Inhibitory Effects on Amino Acid Transport
Research indicates that this compound can inhibit the transport of amino acids such as leucine and histidine in cell lines like Ehrlich ascites tumor cells and rat hepatoma cells (HTC) . The inhibition is competitive, suggesting that this compound can effectively compete with natural substrates for binding sites on transport proteins.
Potential Therapeutic Applications
The compound's ability to modulate amino acid transport has implications for treating conditions that involve dysregulated amino acid metabolism, including certain cancers and neurological disorders. For instance, its structural analogs have been explored for their effects on neurotransmitter levels in the cerebral cortex .
Case Studies and Research Findings
- Transport System Specificity : A study compared this compound with other bicyclic amino acids regarding their specificity to transport systems in tumor cells. The findings revealed that the bicyclic structure enhances selectivity towards Na+-independent systems .
- Antiviral Activity : Certain derivatives of bicyclic amino acids have been investigated as scaffolds for antiviral agents. The unique structural features of this compound may contribute to its potential as a lead compound in antiviral drug development .
- Cyclic β-amino Acids : Research into cyclic β-amino acids has shown that some derivatives exhibit significant biological activity and are useful in synthesizing peptides with therapeutic potential . This highlights the importance of this compound as a building block in medicinal chemistry.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Amino Acid Transport Inhibition | Competes with natural substrates for transport proteins, affecting leucine and histidine uptake |
| Therapeutic Potential | Investigated for use in cancer treatment and metabolic disorders |
| Antiviral Applications | Explored as a scaffold for developing antiviral agents |
Q & A
Q. What are the key synthetic routes for (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves multi-step strategies starting from bicyclic precursors. For example, derivatives of bicyclo[2.2.2]octane are synthesized via cycloaddition or ring-closing metathesis, followed by functional group transformations. A critical step is the introduction of the amino and carboxylic acid groups while preserving stereochemistry. Protecting groups like tert-butoxycarbonyl (Boc) are often employed to prevent side reactions . Enantiomeric purity is maintained using chiral catalysts (e.g., palladium on carbon for hydrogenation) and chiral HPLC for purification .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical assignment . Complementary methods include:
- NMR spectroscopy : Vicinal coupling constants (J values) between protons on C2 and C3 provide insights into dihedral angles .
- Optical rotation : Comparison with known enantiomers validates configuration .
Q. What are the primary biological roles of bicyclic β-amino acids like this compound?
Bicyclic β-amino acids act as rigid scaffolds in peptide mimetics, enhancing metabolic stability and target affinity. They are used to study enzyme-substrate interactions (e.g., proteases) and as probes for conformational analysis in drug design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Discrepancies often arise from solvent effects, pH, or impurities. To address this:
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
Q. How does the bicyclo[2.2.2]octane core influence binding to biological targets compared to other bicyclic systems?
The [2.2.2] system’s rigidity and larger cavity enhance selectivity for sterically constrained targets (e.g., ion channels). In contrast, bicyclo[2.2.1] derivatives exhibit higher strain, favoring covalent interactions . Computational docking (AutoDock Vina) and MD simulations are recommended to map binding pockets .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Catalyst loading : Reduce palladium catalyst to <1 mol% to minimize racemization during hydrogenation .
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like cyclization .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate purity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability in hepatocyte assays?
Variability may stem from species-specific enzyme expression (human vs. rodent hepatocytes). Mitigation steps:
- Use cryopreserved human hepatocytes : Reduces inter-assay variability .
- LC-MS/MS quantification : Detect degradation products at sub-nM levels .
- Control for efflux transporters : Inhibitors like cyclosporine A isolate metabolic vs. transport effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
